molecular formula C21H18N4OS B2727407 N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 955553-02-3

N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2727407
CAS No.: 955553-02-3
M. Wt: 374.46
InChI Key: YOUVNLXCMAUZTG-UHFFFAOYSA-N
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Description

N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Mechanism of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to participate in various chemical reactions, which could potentially influence the activity of the compound “N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide” or “N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-aminothiophenol with benzaldehyde derivatives under acidic conditions to form 4,5-diphenylthiazole.

    Pyrazole Formation: The next step involves the synthesis of the pyrazole ring. This can be done by reacting ethyl hydrazinecarboxylate with 1,3-diketones under basic conditions to form 1-ethyl-1H-pyrazole-3-carboxylic acid.

    Coupling Reaction: The final step is the coupling of the thiazole and pyrazole derivatives. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where electrophilic substitution can occur at the C-2 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenylthiazole Derivatives: These compounds share the thiazole core and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds with the pyrazole ring are known for their anti-inflammatory and anticancer properties.

Uniqueness

N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its combined thiazole and pyrazole structures, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and modulate pathways makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-2-25-14-13-17(24-25)20(26)23-21-22-18(15-9-5-3-6-10-15)19(27-21)16-11-7-4-8-12-16/h3-14H,2H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUVNLXCMAUZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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